REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[CH2:8][OH:9].[C:10](OC)(=[O:14])[C:11]([CH3:13])=[CH2:12].C1(C=CC(O)=CC=1)O.C[O-].[Na+]>CN(C)C=O.O>[C:10]([O:9][CH2:8][CH:2]1[CH2:3][CH:4]2[CH2:7][CH:1]1[CH:6]=[CH:5]2)(=[O:14])[C:11]([CH3:13])=[CH2:12] |f:3.4|
|
Name
|
|
Quantity
|
372 g
|
Type
|
reactant
|
Smiles
|
C12C(CC(C=C1)C2)CO
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
sodium methoxide
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
526 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled condenser
|
Type
|
DISTILLATION
|
Details
|
A total of 252 ml of distillate was collected (theoretical methanol equals 121 ml.)
|
Type
|
TEMPERATURE
|
Details
|
The flask contents were cooled
|
Type
|
ADDITION
|
Details
|
diluted with ether
|
Type
|
WASH
|
Details
|
washed with water, excess dilute hydrochloric acid, water, 5% aqueous sodium hydroxide until the washes
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried with anhydrous sodium sulfate, 11.5 grams of p-(p-tolylsulfonyl-amido) diphenylamine
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the ether was removed in a rotary evaporator at 60° C
|
Type
|
ADDITION
|
Details
|
To the residual oil 0.58 gram of hydroquinone was added
|
Type
|
DISTILLATION
|
Details
|
the product was distilled through a Vigreux column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC1C2C=CC(C1)C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 431 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |